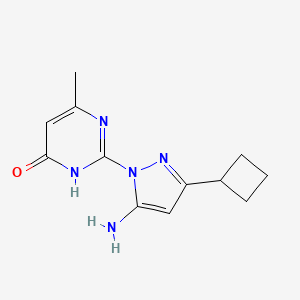

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

説明

The compound 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrimidin-4(3H)-one core substituted at position 2 with a 5-amino-3-cyclobutylpyrazole moiety and at position 6 with a methyl group.

特性

分子式 |

C12H15N5O |

|---|---|

分子量 |

245.28 g/mol |

IUPAC名 |

2-(5-amino-3-cyclobutylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H15N5O/c1-7-5-11(18)15-12(14-7)17-10(13)6-9(16-17)8-3-2-4-8/h5-6,8H,2-4,13H2,1H3,(H,14,15,18) |

InChIキー |

PIGPIRUDBVNSJK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CCC3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Cyclobutyl Substitution:

Formation of the Pyrimidine Ring: The final step involves the condensation of the pyrazole intermediate with a suitable precursor, such as a β-ketoester or a β-diketone, to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions, with the use of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にピリミジン環のアミノ基またはメチル基で酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。

還元: 還元反応は、ピラゾール環またはピリミジン環を標的にすることができ、ジヒドロまたはテトラヒドロ誘導体の形成につながります。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: この化合物は、特にアミノ基またはメチル基で求核置換反応に関与する可能性があります。一般的な試薬には、ハロアルカン、アシルクロリド、スルホニルクロリドなどがあります。

主な生成物

酸化生成物: アミノ基の酸化は、ニトロソまたはニトロ誘導体の形成につながる可能性がありますが、メチル基の酸化はアルデヒドまたはカルボン酸を生じます。

還元生成物: ピラゾール環またはピリミジン環の還元は、部分的にまたは完全に飽和された誘導体の形成をもたらす可能性があります。

置換生成物: 置換反応は、アルキル化、アシル化、またはスルホニル化された化合物など、さまざまな誘導体をもたらす可能性があります。

科学的研究の応用

2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンは、科学研究でいくつかの応用があります。

化学: この化合物は、より複雑な複素環式化合物の合成における構成ブロックとして使用されます。

生物学: タンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。

医学: 抗炎症作用、抗がん作用、抗菌作用などの潜在的な治療効果について調査されています。

産業: その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。

作用機序

2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)-6-メチルピリミジン-4(3H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節することができ、さまざまな生物学的効果をもたらします。たとえば、炎症やがんの進行に関与する特定の酵素の活性を阻害することで、抗炎症作用や抗がん作用を発揮する可能性があります。

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The substituent at position 3 of the pyrazole ring significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Key Observations :

- Steric and Electronic Effects : Cyclobutyl introduces moderate steric bulk and strain compared to tert-butyl (bulkier) or cyclopropyl (smaller ring strain) .

- Aromatic vs.

Antimicrobial Activity

Key Observations :

- Pyrimidinone derivatives with sulfur-containing substituents (e.g., thioether, mercapto) show enhanced cytotoxic activity .

- Amino-substituted pyrazoles (e.g., 5-amino) may improve solubility and target interaction .

Physicochemical Properties

Spectroscopic Data

生物活性

The compound 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is C11H15N5O, with a molecular weight of 233.27 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which is known to be crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play significant roles in various signaling pathways associated with cancer and inflammation. The pyrazole ring's nitrogen atoms can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example, the inhibition of COX-2 by similar compounds has been linked to reduced inflammation and pain relief in animal models .

Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the microbes.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is critical for optimizing its biological activity. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Cyclobutyl group | Enhances binding affinity |

| Amino group | Increases solubility and bioavailability |

| Methyl group | Modulates lipophilicity |

Study 1: Inhibition of COX Enzymes

In a study evaluating a series of pyrazole derivatives, compounds similar to 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one were tested for their ability to inhibit COX enzymes. The results indicated that modifications on the cyclobutyl moiety led to enhanced COX-2 selectivity, suggesting potential applications in treating inflammatory diseases .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of pyrazole derivatives, where 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。